molecular formula C12H16BrN3O7 B12068774 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

Cat. No.: B12068774
M. Wt: 394.18 g/mol
InChI Key: MDNSKVQGQWEUEA-UHFFFAOYSA-N
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Description

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the azido and bromo groups. Acetylation reactions are then performed to introduce the acetyloxy groups. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions result in a variety of new compounds with different functional groups.

Scientific Research Applications

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s azido group makes it useful in bioconjugation and click chemistry, facilitating the study of biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation. The bromo group can undergo substitution reactions, allowing the compound to be modified for specific purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and participate in click chemistry makes it a valuable compound in scientific research.

Properties

Molecular Formula

C12H16BrN3O7

Molecular Weight

394.18 g/mol

IUPAC Name

2-[3-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid

InChI

InChI=1S/C12H16BrN3O7/c1-5(17)21-4-8-11(22-6(2)18)7(3-9(19)20)10(15-16-14)12(13)23-8/h7-8,10-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

MDNSKVQGQWEUEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])CC(=O)O)OC(=O)C

Origin of Product

United States

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